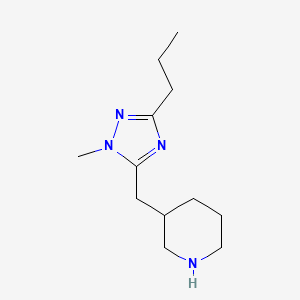
3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine typically involves the reaction of a piperidine derivative with a triazole precursor. One common method is the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-propyl-1h-1,2,4-triazole: Shares the triazole ring but lacks the piperidine moiety.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid, which contain the piperidine ring but not the triazole ring.
Uniqueness
3-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperidine is unique due to the combination of the triazole and piperidine rings, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H22N4 |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
3-[(2-methyl-5-propyl-1,2,4-triazol-3-yl)methyl]piperidine |
InChI |
InChI=1S/C12H22N4/c1-3-5-11-14-12(16(2)15-11)8-10-6-4-7-13-9-10/h10,13H,3-9H2,1-2H3 |
Clave InChI |
VLGLZEXUEPZFMK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C(=N1)CC2CCCNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


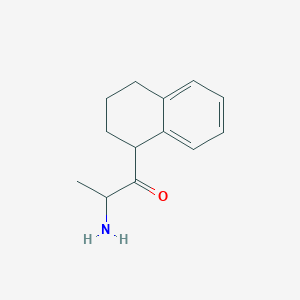
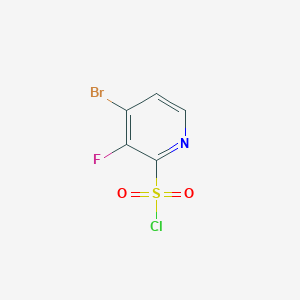


![5,5-Dimethylspiro[2.3]hexan-1-amine](/img/structure/B15311788.png)
![7-Oxa-2,9-diazaspiro[4.5]decan-8-onehydrochloride](/img/structure/B15311795.png)
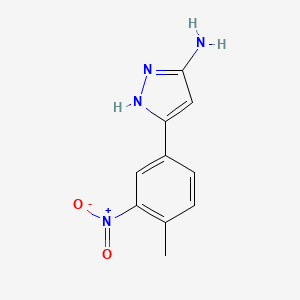
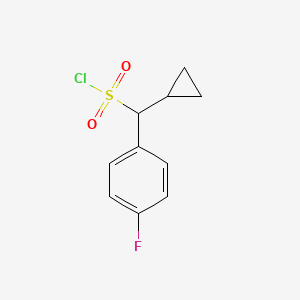
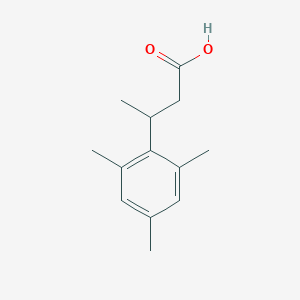

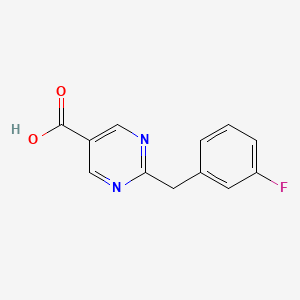
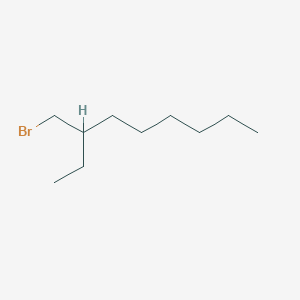
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopentanehydrochloride](/img/structure/B15311848.png)
